molecular formula C26H33N3O4 B11089205 N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N'-(prop-2-en-1-yl)benzene-1,2-dicarboxamide

N-{4-[4,4-dimethyl-6-oxo-2-(prop-2-en-1-ylamino)cyclohex-1-en-1-yl]-4-oxobutyl}-N'-(prop-2-en-1-yl)benzene-1,2-dicarboxamide

Cat. No.: B11089205
M. Wt: 451.6 g/mol
InChI Key: OSPUUKLOBSIMDT-QAASSUMNSA-N
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Description

N-ALLYL-N’-{4-[2-(ALLYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL]-4-OXOBUTYL}PHTHALAMIDE is a complex organic compound with a molecular formula of C26H33N3O4 This compound is characterized by its unique structure, which includes multiple functional groups such as allyl, amino, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N’-{4-[2-(ALLYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL]-4-OXOBUTYL}PHTHALAMIDE involves multiple steps, starting from readily available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N’-{4-[2-(ALLYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL]-4-OXOBUTYL}PHTHALAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl groups can lead to the formation of epoxides, while reduction of the oxo groups can yield alcohols .

Scientific Research Applications

N-ALLYL-N’-{4-[2-(ALLYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL]-4-OXOBUTYL}PHTHALAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-ALLYL-N’-{4-[2-(ALLYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL]-4-OXOBUTYL}PHTHALAMIDE exerts its effects involves interactions with various molecular targets. The allyl and amino groups can interact with enzymes and receptors, modulating their activity. The oxo groups can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ALLYL-N’-{4-[2-(ALLYLAMINO)-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL]-4-OXOBUTYL}PHTHALAMIDE is unique due to its combination of functional groups and its complex structure. This makes it a versatile compound for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

1-N-[(4E)-4-(4,4-dimethyl-2-oxo-6-prop-2-enyliminocyclohexylidene)-4-hydroxybutyl]-2-N-prop-2-enylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C26H33N3O4/c1-5-13-27-20-16-26(3,4)17-22(31)23(20)21(30)12-9-15-29-25(33)19-11-8-7-10-18(19)24(32)28-14-6-2/h5-8,10-11,30H,1-2,9,12-17H2,3-4H3,(H,28,32)(H,29,33)/b23-21+,27-20?

InChI Key

OSPUUKLOBSIMDT-QAASSUMNSA-N

Isomeric SMILES

CC1(CC(=NCC=C)/C(=C(/CCCNC(=O)C2=CC=CC=C2C(=O)NCC=C)\O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NCC=C)C(=C(CCCNC(=O)C2=CC=CC=C2C(=O)NCC=C)O)C(=O)C1)C

Origin of Product

United States

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